molecular formula C9H14N2 B13971427 2-Methyl-3-(piperidin-1-yl)prop-2-enenitrile CAS No. 57988-63-3

2-Methyl-3-(piperidin-1-yl)prop-2-enenitrile

Cat. No.: B13971427
CAS No.: 57988-63-3
M. Wt: 150.22 g/mol
InChI Key: ZYZYYGRSGHJMAT-UHFFFAOYSA-N
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Description

2-Methyl-3-(piperidin-1-yl)prop-2-enenitrile is a chemical compound that features a piperidine ring attached to a prop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(piperidin-1-yl)prop-2-enenitrile typically involves the reaction of 2-methyl-3-bromoprop-2-enenitrile with piperidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(piperidin-1-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride or other strong bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-Methyl-3-(piperidin-1-yl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(piperidin-1-yl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, influencing their activity and function. The nitrile group can also participate in various biochemical reactions, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(piperidin-1-yl)propanehydrazide: Similar structure but with a hydrazide group instead of a nitrile group.

    2-Methyl-3-(piperidin-1-yl)propaneamine: Similar structure but with an amine group instead of a nitrile group.

Uniqueness

2-Methyl-3-(piperidin-1-yl)prop-2-enenitrile is unique due to the presence of both a piperidine ring and a nitrile group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

57988-63-3

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2-methyl-3-piperidin-1-ylprop-2-enenitrile

InChI

InChI=1S/C9H14N2/c1-9(7-10)8-11-5-3-2-4-6-11/h8H,2-6H2,1H3

InChI Key

ZYZYYGRSGHJMAT-UHFFFAOYSA-N

Canonical SMILES

CC(=CN1CCCCC1)C#N

Origin of Product

United States

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